molecular formula C10H12O2 B13608986 2-(3-Ethoxyphenyl)oxirane

2-(3-Ethoxyphenyl)oxirane

Cat. No.: B13608986
M. Wt: 164.20 g/mol
InChI Key: WCVIOXKNFYPMNB-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)oxirane:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 3-ethoxystyrene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound, using appropriate catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Water, alcohols, amines, carboxylic acids.

    Catalysts: Tertiary amines, Lewis acids.

    Solvents: Dichloromethane, ethanol, water.

Major Products:

Scientific Research Applications

2-(3-Ethoxyphenyl)oxirane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Oxiranes are used in the synthesis of bioactive molecules, including drugs and natural products.

    Materials Science: Oxiranes are used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)oxirane primarily involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, leading to ring-opening and the formation of a new bond . This reactivity is exploited in various synthetic transformations to introduce functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds:

    2-(3-Methoxyphenyl)oxirane: Similar in structure but with a methoxy group instead of an ethoxy group.

    2,3-Bis(p-methoxyphenyl)oxirane: Features two methoxyphenyl groups.

    Oxetanes: Four-membered ring analogs of oxiranes.

Uniqueness of 2-(3-Ethoxyphenyl)oxirane: The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-ethoxyphenyl)oxirane

InChI

InChI=1S/C10H12O2/c1-2-11-9-5-3-4-8(6-9)10-7-12-10/h3-6,10H,2,7H2,1H3

InChI Key

WCVIOXKNFYPMNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CO2

Origin of Product

United States

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